molecular formula C7H6BrNO4 B8809826 4-Bromo-2-methoxy-6-nitrophenol

4-Bromo-2-methoxy-6-nitrophenol

Cat. No.: B8809826
M. Wt: 248.03 g/mol
InChI Key: RPYBYIOJISGHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-6-nitrophenol is a useful research compound. Its molecular formula is C7H6BrNO4 and its molecular weight is 248.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrNO4

Molecular Weight

248.03 g/mol

IUPAC Name

4-bromo-2-methoxy-6-nitrophenol

InChI

InChI=1S/C7H6BrNO4/c1-13-6-3-4(8)2-5(7(6)10)9(11)12/h2-3,10H,1H3

InChI Key

RPYBYIOJISGHNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trifluoroacetic anhydride (3.50 ml) was cooled to −78° C. 61% nitric acid (1.85 ml) was slowly added dropwise at −78° C., and the resultant mixture was stirred at 0° C. for 2.5 hours. The above nitrating agent was added to a solution of 4-bromoguaiacol (5.00 g) in ethyl acetate (50 ml) and the mixture was stirred at 0° C. for 1.5 hours. Saturated brine was added to the reaction solution, and an organic layer was then separated. The organic layer was washed with water and saturated brine, dried over magnesium sulfate, concentrated, and then allowed to cool to form crystals. After filtration, the crystal was washed with a small amount of n-hexane, and then dried under reduced pressure to obtain the object compound (4.02 g, yield 66%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.